molecular formula C11H15FN2O2S B7460086 2-fluoro-N-piperidin-4-ylbenzenesulfonamide

2-fluoro-N-piperidin-4-ylbenzenesulfonamide

Cat. No. B7460086
M. Wt: 258.31 g/mol
InChI Key: IQBTUMHKCRSCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-piperidin-4-ylbenzenesulfonamide (FPB) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPB is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 2-fluoro-N-piperidin-4-ylbenzenesulfonamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to underlie the anticonvulsant and analgesic effects of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide.
Biochemical and Physiological Effects:
2-fluoro-N-piperidin-4-ylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-fluoro-N-piperidin-4-ylbenzenesulfonamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, 2-fluoro-N-piperidin-4-ylbenzenesulfonamide has been shown to exhibit anticonvulsant effects by reducing the activity of neurons that are involved in seizure activity.

Advantages and Limitations for Lab Experiments

2-fluoro-N-piperidin-4-ylbenzenesulfonamide has several advantages for use in lab experiments. The compound is readily synthesized using a multi-step process, and the synthesis method has been optimized to produce high yields of the compound. 2-fluoro-N-piperidin-4-ylbenzenesulfonamide has also been extensively studied in animal models, and its mechanism of action is well understood. However, there are also limitations to the use of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide. One area of research is the investigation of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide's potential use in the treatment of pain and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide in human clinical trials.

Synthesis Methods

2-fluoro-N-piperidin-4-ylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of piperidine with 2-fluorobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide has been reported in several scientific publications, and the method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-fluoro-N-piperidin-4-ylbenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. 2-fluoro-N-piperidin-4-ylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-fluoro-N-piperidin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBTUMHKCRSCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-(piperidin-4-YL)benzenesulfonamide

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